N-[2-(3-ethoxyphenyl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide
Description
N-[2-(3-ethoxyphenyl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylpyrazolyl group, and a pyrrolidine carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[2-(3-ethoxyphenyl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-3-25-17-7-4-6-15(12-17)9-10-20-19(24)23-11-5-8-18(23)16-13-21-22(2)14-16/h4,6-7,12-14,18H,3,5,8-11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQBGCVMQIPNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CCNC(=O)N2CCCC2C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-ethoxyphenyl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the individual components. The ethoxyphenyl group can be synthesized through the ethylation of phenol, while the methylpyrazolyl group is prepared via the reaction of hydrazine with acetylacetone. The pyrrolidine carboxamide moiety is formed through the reaction of pyrrolidine with a suitable carboxylic acid derivative.
The final step involves the coupling of these components under specific reaction conditions, often using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-ethoxyphenyl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxyphenyl group would yield phenol derivatives, while reduction of the carboxamide group would produce amine derivatives.
Scientific Research Applications
N-[2-(3-ethoxyphenyl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(3-ethoxyphenyl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group may facilitate binding to hydrophobic pockets, while the pyrazolyl and pyrrolidine groups can interact with active sites or allosteric sites on the target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.
3-Methoxyphenylboronic acid: Used in organic synthesis and as a reagent in Suzuki coupling reactions.
tert-Butylamine: An aliphatic amine used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-[2-(3-ethoxyphenyl)ethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
